Diphenyl aminooxyphosphonate
Overview
Description
Diphenyl aminooxyphosphonate is a chemical compound with the molecular formula C12H12NO4P . It has a molecular weight of 265.2 .
Synthesis Analysis
The synthesis of α-aminophosphonates, which includes this compound, often involves the Kabachnik–Fields reaction. This reaction comprises the condensation of an amine, an oxo compound, and a P-reagent (generally a >P(O)H species or trialkyl phosphite) . The synthesis process is influenced by various factors such as catalyst amount, reaction time, and medium temperature .Molecular Structure Analysis
The molecular structure of this compound can be determined using spectroscopic methods such as FT-IR, 13C, and 1H-NMR .Scientific Research Applications
Catalyzed Synthesis
- Diphenyl α-aminomethylphosphonates have been synthesized using Lewis acid-catalyzed Birum-Oleksyszyn reactions. This approach allows for the use of aldehydes, ketones, and acid-labile groups in the synthesis of mono- and disubstituted diphenyl 1-aminoalkylphosphonates, showcasing the compound's utility in chemical synthesis (Veken et al., 2004).
Functionalized Polymers
- Diphenyl chlorophosphate, a derivative of diphenyl aminooxyphosphonate, has been used in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes]. These polymers are considered potential candidates for proton-conducting membranes in fuel cells due to their structural and functional properties (Allcock et al., 2002).
Inhibitory Mechanism Study
- Diphenyl α-aminoalkylphosphonate ester derivatives have been studied as potent inhibitors of prostate-specific antigen (PSA), a protease linked with prostate tumor progression. The molecular docking and dynamics simulations provided insights into the inhibitory mechanism and interaction with the active site, aiding in drug design and rational drug development (Kojtari et al., 2014).
Chemical Modification of Proteins
- Peptidyl derivatives bearing optically active diphenyl 1-amino-2-phenylethylphosphonate have been used for site-selective chemical modification of chymotrypsin. The study highlighted the stereochemical effects of the diphenyl phosphonate moiety on protein modification, providing insights into protein bioconjugation and enzyme inhibition (Ono et al., 2016).
PEG-Inhibitor Conjugates
- Diphenyl 1-amino-2-phenylethylphosphonate has been conjugated to poly(ethylene glycol)s to create water-insoluble PEG-inhibitor conjugates. These conjugates have shown potential in the selective separation of enzymes like chymotrypsin, indicating the compound's role in biochemical separations and purification processes (Umezaki et al., 2003).
Future Directions
The future directions for research on diphenyl aminooxyphosphonate and similar compounds include exploring their potential biological activities and developing more efficient synthesis methods . For instance, α-aminophosphonates have shown promising antiviral activity, suggesting potential applications in pharmaceuticals .
Mechanism of Action
Target of Action
Diphenyl aminooxyphosphonate is a type of α-aminophosphonate . The primary targets of this compound are viruses, specifically the papaya ringspot virus . This virus is a destructive pathogen affecting papaya cultivation worldwide .
Mode of Action
this compound interacts with its targets by inhibiting their activity . It has been found to exhibit good bioactivity against the papaya ringspot virus . The compound’s interaction with the virus results in a protective effect, reducing the virus’s ability to cause damage .
Biochemical Pathways
It is known that α-aminophosphonates, the class of compounds to which this compound belongs, exhibit broad bioactivities, including antiviral and enzyme inhibition activity . These compounds are interesting as both pharmaceuticals and agrochemicals .
Pharmacokinetics
The compound’s bioactivity suggests that it is likely absorbed and distributed in the organism to exert its antiviral effects
Result of Action
The primary result of this compound’s action is its protective effect against the papaya ringspot virus . Seventeen α-aminophosphonates compounds containing 3,5-diphenyl-2-isoxazoline showed good bioactivity (protection effect > 50%) in vivo against the virus . Two of them exhibited excellent antiviral activity (both 77.8%), close to that of antiphytovirucides ningnanmycin and dufulin (both 83.3%) at 500 mg/L .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioactivity was found to be strongly influenced by the substituents . .
Properties
IUPAC Name |
amino diphenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINZSQJVKLWNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660908 | |
Record name | amino diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88088-31-7 | |
Record name | amino diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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